(3S)-2-methylpentan-3-amine Hydrochloride
Description
Significance of Chiral Amines in Contemporary Organic Synthesis and Advanced Materials Science
Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules and advanced materials. nih.govresearchgate.net Their prevalence in pharmaceuticals is particularly noteworthy, with a significant percentage of drugs containing at least one chiral amine moiety. yale.edu This is because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity, meaning that only one enantiomer of a chiral drug will elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects. wiley.com
In organic synthesis, chiral amines are employed as chiral auxiliaries, catalysts, and resolving agents to control the stereochemical outcome of chemical reactions. researchgate.net As chiral auxiliaries, they can be temporarily incorporated into a substrate to direct a subsequent stereoselective transformation, after which they are removed. In asymmetric catalysis, chiral amines or their derivatives can act as ligands for metal catalysts or as organocatalysts themselves, facilitating the formation of one enantiomer of a product over the other with high efficiency. nih.govresearchgate.netresearchgate.net
The application of chiral amines extends to materials science, where they are used to create polymers with specific helical structures, liquid crystals, and other advanced materials with unique optical and electronic properties. The defined stereochemistry of the amine building blocks translates into the macroscopic properties of the resulting materials.
Stereochemical Considerations and Enantiomeric Purity of Amine Hydrochlorides
The stereochemistry of a chiral amine is of paramount importance. The spatial arrangement of the atoms around the chiral center dictates how the molecule interacts with other chiral molecules, be it a biological receptor or a substrate in a chemical reaction. The hydrochloride salt form of an amine is often preferred in research and pharmaceutical applications due to its increased stability, solubility in polar solvents, and ease of handling compared to the free base.
Enantiomeric purity, or enantiomeric excess (ee), is a critical parameter for any chiral compound. It is a measure of the extent to which one enantiomer is present in a sample compared to the other. High enantiomeric purity is essential in the synthesis of pharmaceuticals to ensure the desired therapeutic effect and to avoid potential off-target effects from the unwanted enantiomer. Various analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral solvating agents, are employed to determine the enantiomeric purity of chiral amines. nih.govresearchgate.netnsf.govresearchgate.netrsc.org
Current Research Trajectories Involving (3S)-2-Methylpentan-3-amine Hydrochloride as a Chiral Entity
Current research involving this compound primarily focuses on its role as a key chiral building block in the synthesis of complex pharmaceutical molecules. A notable example is its connection to the synthesis of Tapentadol, a centrally acting analgesic. patsnap.comgoogle.compatsnap.com Patents reveal that derivatives of 2-methylpentan-3-amine (B3370821) are crucial intermediates in various synthetic routes to this drug. patsnap.comgoogle.comgoogle.comgoogle.com The stereospecific nature of (3S)-2-methylpentan-3-amine allows for the construction of the specific stereoisomer of Tapentadol that is responsible for its analgesic activity.
While a detailed, publicly available synthesis for this compound itself is not extensively documented in peer-reviewed journals, the general strategies for obtaining enantiomerically pure amines are well-established. These methods include the resolution of a racemic mixture of 2-methylpentan-3-amine or the asymmetric synthesis from achiral starting materials. Resolution often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Asymmetric synthesis might involve the use of chiral catalysts or auxiliaries to guide the formation of the desired (S)-enantiomer.
The application of this compound as a chiral entity is anticipated to expand as the demand for enantiomerically pure pharmaceuticals and other specialty chemicals continues to grow. Its relatively simple structure, combined with its crucial stereocenter, makes it an attractive starting material for the synthesis of a variety of complex chiral molecules. Researchers in medicinal chemistry and process development are likely to continue exploring its utility in the efficient and stereoselective synthesis of new drug candidates and other high-value chemical entities.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-2-methylpentan-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELJVUCNNBUHJE-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Enantiopure 3s 2 Methylpentan 3 Amine Hydrochloride
Enantioselective Synthesis Strategies from Prochiral Precursors
The most efficient approaches to chiral molecules involve the direct conversion of achiral (prochiral) starting materials into a single enantiomer, thereby avoiding resolution steps and maximizing atom economy. For (3S)-2-methylpentan-3-amine, the logical prochiral precursor is 2-methylpentan-3-one. The key transformation is the stereoselective introduction of the amine group at the C3 position.
Asymmetric Reductive Amination Approaches to Chiral Primary Amines
Asymmetric reductive amination (ARA) of ketones is one of the most direct and powerful methods for synthesizing chiral primary amines. researchgate.net This one-pot reaction combines a ketone with an amine source (typically ammonia (B1221849) or an ammonium (B1175870) salt) and a reducing agent in the presence of a chiral catalyst or enzyme. researchgate.net
The direct asymmetric reductive amination of ketones catalyzed by transition metals is a highly efficient route to chiral amines. researchgate.net This approach typically involves an in-situ formation of an imine from the ketone and ammonia, which is then asymmetrically hydrogenated. Chiral catalysts, often based on iridium or ruthenium complexed with sophisticated phosphine (B1218219) ligands, are crucial for achieving high enantioselectivity. semanticscholar.org
For aliphatic ketones like 2-methylpentan-3-one, this transformation remains challenging. However, significant progress has been made. For instance, ruthenium-catalyzed ARA of purely aliphatic ketones has been reported with good yields and moderate enantioselectivity using a [Ru(PPh3)3H(CO)Cl] complex in combination with a chiral ligand like (S,S)-f-binaphane. semanticscholar.org Similarly, iridium-catalyzed systems with chiral phosphoramidite (B1245037) ligands have proven effective for a broad range of ketones, including aliphatic ones. researchgate.net
While specific data for 2-methylpentan-3-one is not extensively documented in readily available literature, the general applicability of these catalytic systems suggests a viable pathway. The reaction conditions would typically involve the ketone, an ammonium salt (e.g., ammonium acetate (B1210297) or ammonium iodide) as the ammonia source, and hydrogen gas as the reductant, catalyzed by a chiral iridium or ruthenium complex. semanticscholar.orgnih.gov
Table 1: Representative Catalytic Systems for Direct Asymmetric Reductive Amination of Aliphatic Ketones This table presents data for analogous aliphatic ketones to illustrate the potential of the methodology for 2-methylpentan-3-one.
| Catalyst System | Ketone Substrate | Amine Source | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ / Chiral Phosphoramidite | Various Aliphatic Ketones | Primary Alkyl Amines | High | Excellent | researchgate.net |
| [Ru(PPh₃)₃H(CO)Cl] / (S,S)-f-binaphane | Purely Aliphatic Ketones | NH₄I | up to 99 | up to 74 | semanticscholar.org |
Chemoenzymatic cascades combine the versatility of chemical catalysis with the unparalleled selectivity of biocatalysis to create highly efficient and stereoselective transformations. researchgate.net These one-pot sequences can convert simple starting materials into complex chiral products without isolating intermediates. rsc.org
A potential chemoenzymatic route to (3S)-2-methylpentan-3-amine could start from a simple alkyne. For example, a gold-catalyzed hydration of an appropriate alkyne would yield the prochiral ketone, 2-methylpentan-3-one. acs.org This ketone, without isolation, would then be subjected to enzymatic reductive amination using an amine dehydrogenase (AmDH) or a transaminase (ATA) to produce the chiral amine with high enantiomeric excess. acs.orgnih.gov This strategy is particularly advantageous for producing chiral aliphatic amines and can be performed in aqueous solutions under mild conditions. acs.org Recent developments have focused on engineering robust enzymes that can tolerate high substrate concentrations, making these cascades viable for large-scale synthesis. nih.govmdpi.com
Table 2: Example of a Chemoenzymatic Cascade for Chiral Aliphatic Amine Synthesis
| Step 1: Chemical Catalyst | Step 2: Biocatalyst | Substrate | Product | ee (%) | Reference |
| Au-catalyzed hydration | Engineered Amine Dehydrogenase | Aliphatic Alkynes | Chiral Aliphatic Amines | >99 | acs.orgnih.gov |
| Aldol Condensation/Reduction | ω-Transaminase (immobilized) | Biomass-derived compounds | Chiral Amines | ~100 | researchgate.net |
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to chiral amines, using ammonia as the nitrogen source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.net The cofactor is typically recycled in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase (FDH) with ammonium formate, which conveniently serves as both the nitrogen and hydride source. nih.gov
The synthesis of short-chain, sterically hindered aliphatic amines can be challenging even for biocatalysts. frontiersin.org However, studies on native AmDHs have demonstrated their efficacy for the synthesis of small 2-aminoalkanes. For instance, an AmDH from Mycobacterium smegmatis (MsmeAmDH) has been shown to convert butan-2-one to (S)-butan-2-amine with high conversion and an enantiomeric excess of 93.6%. nih.gov Given the structural similarity, it is highly probable that native or engineered AmDHs could effectively convert 2-methylpentan-3-one to (3S)-2-methylpentan-3-amine. Protein engineering and substrate-specific evolution are powerful tools to improve the activity and substrate scope of AmDHs for bulkier aliphatic ketones. nih.govwhiterose.ac.uk
Table 3: Reductive Amination of Short-Chain Ketones by Native Amine Dehydrogenases Data for analogous substrates demonstrating the potential for 2-methylpentan-3-one amination.
| Enzyme | Ketone Substrate | Product | Conversion (%) | ee (%) | Reference |
| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | >99 (at 150mM) | 93.6 | nih.gov |
| CfusAmDH | 3-Methylbutan-2-one | (S)-3-Methylbutan-2-amine | 97.1 | 84.8 | frontiersin.org |
| MsmeAmDH | Pentan-2-one | (S)-Pentan-2-amine | 98.8 | 97.4 | nih.gov |
Stereospecific Carbon-Carbon Bond Formation Methods
An alternative retrosynthetic approach involves the formation of a carbon-carbon bond adjacent to the nitrogen-bearing carbon. This strategy relies on establishing the stereocenter through a highly diastereoselective reaction controlled by a chiral element temporarily attached to the molecule.
The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. sigmaaldrich.com
For the synthesis of (3S)-2-methylpentan-3-amine, a common approach would involve the use of an amine-based chiral auxiliary, such as pseudoephedrine or Ellman's tert-butanesulfinamide. researchgate.netwikipedia.org
Using Pseudoephedrine:
An appropriate carboxylic acid (e.g., 2-methylpropanoic acid) is coupled with (S,S)-pseudoephedrine to form a chiral amide.
The α-proton is removed with a strong base (like LDA) to form a chiral enolate.
This enolate is then reacted with an electrophile (e.g., ethyl iodide). The bulky phenyl and hydroxyl groups of the pseudoephedrine auxiliary direct the approach of the electrophile, leading to a highly diastereoselective alkylation.
Finally, the auxiliary is cleaved (e.g., via hydrolysis or reduction) to yield the chiral product, in this case, a precursor that can be converted to the desired amine.
Using tert-Butanesulfinamide (Ellman's Auxiliary):
The prochiral ketone, 2-methylpentan-3-one, is condensed with enantiopure (R)- or (S)-tert-butanesulfinamide to form a chiral N-sulfinyl imine.
A nucleophilic reagent (which would form one of the alkyl groups) is added to the C=N bond. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophile to the opposite face with high diastereoselectivity.
The sulfinyl group is then removed under acidic conditions to liberate the free primary amine hydrochloride.
These substrate-controlled methods are powerful because the stereochemical information is embedded in the covalently bonded auxiliary, often leading to very high levels of stereoselectivity. nih.gov
Catalytic Asymmetric Syntheses
Transition-metal catalyzed asymmetric hydrogenation (AH) stands as one of the most efficient, atom-economical, and environmentally benign methods for producing optically active amines. nih.govacs.org This strategy typically involves the reduction of a prochiral unsaturated nitrogen-containing compound, such as an imine, enamine, or enamide, using molecular hydrogen in the presence of a chiral transition-metal complex. nih.govrsc.orgnih.govscite.ai The catalyst, often based on rhodium, ruthenium, iridium, or palladium, features a chiral ligand (commonly a phosphine) that orchestrates the stereoselective delivery of hydrogen atoms across the double bond. nih.govacs.org Significant progress in this field has been driven by the development of a vast library of chiral phosphorus ligands. acs.org
In addition to hydrogenation, transition-metal catalyzed enantioselective alkylation provides another powerful route. Iridium-catalyzed asymmetric allylic amination, for instance, allows for the direct formation of C-N bonds with high regioselectivity and enantioselectivity, yielding valuable chiral branched amines. nih.gov Similarly, nickel-catalyzed hydroalkylation of enamides with alkyl halides has emerged as a modular method to assemble a diverse range of chiral alkyl amines under mild conditions, tolerating a wide variety of functional groups. chemrxiv.org
Table 3: Performance of Transition-Metal Catalysts in Asymmetric Amine Synthesis
| Reaction Type | Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Hydrogenation | N-Aryl Imine | Pd-C4-TunePhos | 86–95% nih.gov |
| Asymmetric Hydrogenation | Unprotected Enamine | Rh-Chiral Phosphine | High |
| Allylic Amination | Allylic Carbonate | Ir-(S)-tol-BINAP | High |
| Hydroalkylation | Cbz-enamide | Ni-Chiral Ligand | High |
In recent decades, organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has become a third pillar of asymmetric synthesis alongside biocatalysis and transition-metal catalysis. beilstein-journals.orgnih.gov Chiral primary and secondary amines, as well as chiral phosphoric acids derived from BINOL, have proven to be highly versatile and powerful catalysts for a wide range of enantioselective reactions that produce chiral amines. rsc.orgcolab.ws For example, the chiral Brønsted acid-catalyzed allylation of imines is a key methodology for accessing chiral homoallylic amines, which are precursors to various alkaloids and natural products. beilstein-journals.orgnih.gov
The merger of organocatalysis with photoredox catalysis has given rise to organophotocatalytic methods, opening new avenues for chiral amine synthesis. researchgate.net In this approach, a chiral organocatalyst (like a chiral amine or phosphoric acid) works in concert with a photosensitizer that absorbs visible light. researchgate.net This dual catalytic system can generate radical intermediates from stable precursors, which are then guided by the chiral organocatalyst to add to a substrate (such as an enal) in a highly stereoselective manner. researchgate.net Chimeric photocatalysts, where the photosensitizing moiety is covalently linked to the chiral organocatalyst, represent a sophisticated evolution of this concept. rsc.orgnih.gov
Table 4: Organocatalytic Methods for Chiral Amine Synthesis
| Catalyst Type | Reaction | Substrate | Key Features |
|---|---|---|---|
| Chiral Disulfonimide | Hosomi–Sakurai Allylation | In situ-formed N-Fmoc-imine | Three-component coupling beilstein-journals.org |
| Chiral 3,3'-Diaryl-BINOL | Asymmetric Allylation | N-Acylimine | High enantioselectivities (90–99% ee) beilstein-journals.org |
| Chiral Primary Amine | Michael Addition | α,β-Unsaturated Aldehyde | Forms chiral γ-amino compounds |
| Chiral Phosphoric Acid | Reductive Amination | Ketone/Amine | Metal-free reduction |
| Chimeric Thioxanthone-Phosphoric Acid | Electrophilic Amination | Enecarbamate | Combines photocatalysis and chiral Brønsted acid catalysis rsc.orgnih.gov |
Resolution and Purification of Enantiomers
Classical resolution via the formation of diastereomeric salts remains a widely used, practical, and economical method for separating enantiomers on both laboratory and industrial scales. ulisboa.ptlibretexts.org This technique is particularly well-suited for racemic amines. The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orgwikipedia.org This acid-base reaction produces a mixture of two diastereomeric salts.
Since diastereomers possess different physical properties, they often exhibit different solubilities in a given solvent. ulisboa.ptlibretexts.org This solubility difference allows for the separation of the two salts by fractional crystallization. wikipedia.org One diastereomeric salt will preferentially crystallize from the solution, leaving the other dissolved. After separating the solid salt by filtration, the chiral resolving agent is neutralized and removed, liberating the desired enantiomerically enriched amine. libretexts.org The success of this method relies heavily on the selection of an appropriate resolving agent and solvent system to maximize the solubility difference between the diastereomeric salts. unchainedlabs.com
Table 5: Principle of Diastereomeric Salt Resolution for a Racemic Amine
| Step | Description | Components Involved |
|---|---|---|
| 1. Salt Formation | Reaction of the racemic amine with a single enantiomer of a chiral acid. | (R)-Amine + (S)-Amine + (R)-Acid |
| 2. Diastereomer Generation | Formation of two distinct diastereomeric salts. | [(R)-Amine:(R)-Acid] Salt + [(S)-Amine:(R)-Acid] Salt |
| 3. Separation | Fractional crystallization based on differential solubility. | Solid Salt 1 (less soluble) and Dissolved Salt 2 (more soluble) |
| 4. Liberation | Treatment of the separated salt with a base to remove the resolving agent. | Pure (R)-Amine or (S)-Amine |
Commonly used chiral resolving agents for amines include tartaric acid and camphorsulfonic acid. wikipedia.org
Chromatographic Separation Techniques for Enantiomeric Enrichment
The resolution of racemic mixtures is a critical step in obtaining enantiomerically pure compounds. rsc.org High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is recognized as one of the most effective and widely used techniques for both analyzing enantiomeric composition and for the preparative separation of chiral molecules, including amines. yakhak.orgmdpi.com
The fundamental principle of chiral chromatography lies in the differential interaction between the two enantiomers of a racemic compound and a chiral stationary phase. youtube.com This results in one enantiomer being retained longer on the column, allowing for their separation. youtube.com For the separation of chiral amines like 2-methylpentan-3-amine (B3370821), polysaccharide-based CSPs are particularly effective. yakhak.orgnih.gov These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, provide a complex chiral environment with various interaction points (e.g., hydrogen bonds, dipole-dipole interactions), leading to effective chiral recognition. yakhak.orgmdpi.com
Several factors influence the efficacy of the separation, including the choice of CSP, the composition of the mobile phase, and the use of additives. yakhak.orgnih.gov Normal-phase HPLC is commonly employed, using mobile phases typically consisting of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol. yakhak.org The addition of small amounts of an acidic or basic additive to the mobile phase can dramatically improve peak shape and resolution for basic compounds like amines. nih.gov For instance, acids like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) can form ion pairs with the amine in the mobile phase, which can enhance its interaction with the CSP. nih.gov
In some cases, derivatization of the amine with a fluorogenic agent, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can be performed prior to chromatographic analysis. yakhak.orgresearchgate.net This not only enhances detection sensitivity, particularly for trace analysis but can also introduce additional interaction sites that improve chiral recognition and separation on the CSP. yakhak.org
| Parameter | Description | Common Examples/Conditions | Reference |
|---|---|---|---|
| Chiral Stationary Phase (CSP) | The chiral column packing material that enables enantioseparation. | Polysaccharide derivatives (e.g., Chiralpak IE, Chiralcel OD-H), Pirkle-type phases, protein-based phases. | yakhak.orgresearchgate.netphenomenex.com |
| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: Hexane/2-propanol mixtures (e.g., 90:10 v/v). | yakhak.org |
| Additives | Modifiers added to the mobile phase to improve separation efficiency. | Acids (e.g., Ethanesulfonic acid, Methanesulfonic acid) for basic analytes. | nih.gov |
| Derivatization Agent | Reagent used to modify the analyte to enhance detection or separation. | 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) for fluorescence detection. | yakhak.orgresearchgate.net |
Hydrochloride Salt Formation and its Role in Isolation and Stability
The conversion of a free amine to its hydrochloride salt is a common and highly effective strategy in pharmaceutical and chemical synthesis to aid in isolation, purification, and to enhance the stability of the final compound. reddit.comyoutube.com Amines are basic compounds that readily react with strong mineral acids like hydrochloric acid (HCl) in a straightforward acid-base reaction to form an ammonium salt. youtube.comualberta.ca
This transformation from a neutral, often liquid or oily, covalent compound to an ionic salt has significant physical and chemical consequences. youtube.com Amine hydrochloride salts are typically crystalline solids, which are much easier to handle, weigh accurately, and store compared to their often volatile free-base counterparts. reddit.com The crystalline nature of the salt facilitates purification by recrystallization, a powerful technique for removing impurities and achieving high chemical purity. pbworks.com
The formation of the hydrochloride salt plays a crucial role in the isolation of the amine from a reaction mixture. Because the salt is ionic, its solubility properties are markedly different from the free amine. ualberta.ca The amine hydrochloride is generally soluble in aqueous solutions but insoluble in many non-polar organic solvents. ualberta.ca This allows for efficient purification via liquid-liquid extraction. For example, the desired amine can be protonated with HCl and extracted into an aqueous layer, leaving non-basic organic impurities behind in the organic layer. ualberta.ca Subsequently, the aqueous solution can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent, or the hydrochloride salt can be directly crystallized from a suitable solvent. ualberta.ca
Furthermore, converting the amine to its hydrochloride salt generally increases its stability. reddit.com The lone pair of electrons on the nitrogen atom of a free amine can be susceptible to oxidation and other degradation pathways. By protonating this nitrogen to form the ammonium salt, this reactivity is significantly reduced, leading to a longer shelf-life and greater stability under storage conditions. reddit.com
| Property | Amine (Free Base) | Amine Hydrochloride (Salt) | Reference |
|---|---|---|---|
| Physical State | Often liquid or low-melting solid. | Typically a crystalline solid. | reddit.comyoutube.com |
| Solubility | Generally soluble in organic solvents, less soluble in water. | Generally soluble in water, less soluble in non-polar organic solvents. | ualberta.ca |
| Handling | Can be difficult to weigh accurately if liquid or volatile. | Easy to handle and weigh as a stable solid. | reddit.com |
| Purification | Purified by distillation or column chromatography. | Easily purified by recrystallization; facilitates extractive purification. | ualberta.capbworks.com |
| Chemical Stability | More susceptible to oxidation and degradation. | Generally more stable with a longer shelf-life. | reddit.com |
Role of 3s 2 Methylpentan 3 Amine Hydrochloride As a Chiral Building Block
Applications in the Synthesis of Complex Chiral Organic Molecules
The inherent chirality of (3S)-2-methylpentan-3-amine hydrochloride makes it a valuable asset in the construction of enantiomerically pure compounds. Chiral amines are foundational to the synthesis of a wide array of significant organic molecules due to their versatile reactivity and the stereochemical information they impart.
Nitrogen-containing scaffolds are ubiquitous in biologically active molecules and functional materials. Chiral amines like (3S)-2-methylpentan-3-amine are integral to the synthesis of these structures. They can be incorporated into heterocyclic rings, forming the backbone of diverse molecular architectures. For instance, chiral secondary amines are known to catalyze reactions for the construction of highly enantioenriched structural skeletons. mdpi.com The amine functional group provides a reactive site for a variety of chemical transformations, enabling the construction of complex nitrogenous compounds.
The general strategy involves utilizing the amine as a nucleophile or as a directing group to control the stereochemical outcome of reactions. While specific studies on this compound are not extensively documented in publicly available research, the principles of asymmetric synthesis suggest its utility in reactions such as aza-Michael additions, Mannich reactions, and Pictet-Spengler reactions to generate chiral nitrogen-containing heterocycles.
Table 1: Representative Examples of Chiral Amine-Derived Nitrogenous Scaffolds
| Scaffold Type | Synthetic Utility | Potential Precursor |
|---|---|---|
| Chiral Piperidines | Core of many alkaloids and active pharmaceutical ingredients. | (3S)-2-methylpentan-3-amine |
| Chiral Pyrrolidines | Foundational structure in numerous natural products. | (3S)-2-methylpentan-3-amine |
| Chiral Azepanes | Important seven-membered heterocyclic systems. | (3S)-2-methylpentan-3-amine |
This table is illustrative and based on the general applications of chiral amines in organic synthesis.
The synthesis of fine chemicals, which are pure, single substances produced in limited quantities, often demands a high degree of stereochemical control. This compound can serve as a chiral auxiliary, a molecule that is temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and recycled.
This approach is particularly valuable in reactions where direct asymmetric catalysis is challenging. By forming a covalent bond with the substrate, the chiral amine's stereocenter influences the facial selectivity of subsequent reactions, leading to the preferential formation of one diastereomer.
Key Stereocontrolled Reactions Potentially Utilizing Chiral Alkylamines:
Asymmetric Alkylation: The chiral amine can be converted into a chiral imine, which then undergoes diastereoselective alkylation.
Asymmetric Aldol Reactions: Formation of a chiral enamine allows for stereocontrolled addition to aldehydes.
Asymmetric Conjugate Additions: The chiral amine can direct the addition of nucleophiles to α,β-unsaturated systems.
The demand for enantiomerically pure agrochemicals is on the rise, as often only one enantiomer possesses the desired biological activity, while the other may be inactive or even detrimental. nih.gov Chiral amines are key building blocks in the synthesis of many modern pesticides and herbicides. researchgate.netyale.edu The specific stereochemistry of this compound can be transferred to the final agrochemical product, enhancing its efficacy and reducing its environmental impact. While direct examples involving this specific amine are not prevalent in the literature, the structural motif of a chiral alkylamine is a common feature in many agrochemical compounds.
In the field of dyes, the incorporation of chiral moieties can lead to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. These properties are of interest for applications in advanced materials and optical devices. Chiral amines can be integrated into dye structures to induce these helical properties.
Chiral Ligand and Catalyst Development
Beyond its role as a direct precursor, this compound is a valuable starting material for the synthesis of chiral ligands and catalysts, which are the cornerstones of asymmetric catalysis.
The amine functionality of (3S)-2-methylpentan-3-amine provides a convenient handle for derivatization into a wide variety of chiral ligands. These ligands can then be coordinated to a metal center to create a chiral catalyst. Common derivatization strategies include:
Formation of Schiff Bases: Condensation with aldehydes or ketones to form chiral imine ligands.
Acylation: Reaction with acyl chlorides or anhydrides to produce chiral amide ligands.
Phosphinylation: Introduction of phosphine (B1218219) groups to create chiral phosphine-amine (P,N) ligands, which are highly effective in many catalytic transformations.
The resulting ligands create a chiral environment around the metal center, enabling the catalyst to differentiate between enantiotopic faces of a prochiral substrate, thus leading to an enantiomerically enriched product.
Table 2: Potential Chiral Ligand Classes Derived from Chiral Alkylamines
| Ligand Class | Key Features | Potential Application |
|---|---|---|
| Chiral Salen-type Ligands | Tetradentate ligands with N2O2 donor atoms. | Asymmetric epoxidation, cyclopropanation. |
| Chiral Bisoxazoline (BOX) Ligands | C2-symmetric ligands with two nitrogen donor atoms. | Asymmetric Diels-Alder, conjugate additions. |
This table is illustrative and based on established principles of chiral ligand design.
The precise three-dimensional structure of a chiral ligand is paramount to the success of an asymmetric catalyst. The stereochemistry of (3S)-2-methylpentan-3-amine, when incorporated into a ligand, directly influences the catalyst's performance by dictating the steric and electronic environment around the metal center.
Steric Effects: The isopropyl and ethyl groups attached to the stereocenter of the amine create a specific chiral pocket around the catalytic site. This steric hindrance can block one of the possible reaction pathways, leading to high enantioselectivity. The size and orientation of these alkyl groups are critical in determining the degree of stereochemical control.
The interplay of these steric and electronic factors is complex and is a key area of research in the development of new and more efficient asymmetric catalysts. Computational studies are often employed to understand these interactions and to rationally design more effective chiral ligands.
Diversification of Molecular Templates through Amine Functionality
This compound is a valuable chiral building block in organic synthesis, primarily utilized for introducing stereochemical complexity and molecular diversity into various scaffolds. The strategic placement of the primary amine group at a stereogenic center makes it a versatile precursor for the synthesis of a wide array of chiral molecules. The hydrochloride salt form enhances the compound's stability and ease of handling, with the active free amine readily generated by treatment with a suitable base prior to its use in subsequent reactions.
The amine functionality serves as a key reactive handle for a multitude of chemical transformations, enabling the diversification of molecular templates. This is particularly relevant in the field of medicinal chemistry and drug discovery, where the generation of compound libraries with structural and stereochemical variations is crucial for identifying new bioactive agents.
One of the most common applications of (3S)-2-methylpentan-3-amine is in the synthesis of chiral amides . Through reaction with a diverse range of carboxylic acids or their activated derivatives, such as acyl chlorides, a library of corresponding amides can be efficiently prepared. This acylation reaction forges a stable amide bond while retaining the stereochemical integrity of the parent amine.
Similarly, the amine group can undergo reaction with sulfonyl chlorides to produce chiral sulfonamides . This class of compounds is of significant interest due to its prevalence in many therapeutic agents. The ability to introduce a specific stereocenter via the amine building block allows for the exploration of stereochemistry-dependent biological activity.
The formation of chiral ureas represents another avenue for molecular diversification. This can be achieved by reacting the amine with various isocyanates. The resulting urea (B33335) derivatives incorporate the chiral fragment from (3S)-2-methylpentan-3-amine, providing access to a different region of chemical space.
Furthermore, reductive amination offers a powerful method for introducing a wide variety of substituents on the nitrogen atom. This two-step, one-pot process typically involves the initial formation of an imine through the condensation of the amine with an aldehyde or a ketone, followed by in-situ reduction to yield a chiral secondary amine . By employing a diverse set of carbonyl compounds, a large library of N-substituted derivatives can be synthesized.
The following interactive table summarizes the key reactions of (3S)-2-methylpentan-3-amine that facilitate the diversification of molecular templates.
| Reaction Type | Electrophilic Partner | Resulting Functional Group |
| Acylation | Carboxylic Acid / Acyl Chloride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Urea Formation | Isocyanate | Urea |
| Reductive Amination | Aldehyde / Ketone | Secondary Amine |
Detailed research findings specifically documenting the use of this compound in the context of large-scale parallel synthesis or the generation of extensive compound libraries are not widely available in the public domain. However, based on the fundamental principles of amine reactivity, its utility as a chiral building block for such applications is evident. The straightforward and high-yielding nature of the aforementioned reactions makes this compound an attractive starting material for combinatorial chemistry efforts aimed at producing libraries of enantiomerically enriched small molecules.
Supramolecular Chemistry of Chiral Amine Hydrochlorides, Including 3s 2 Methylpentan 3 Amine Hydrochloride
Molecular Recognition and Host-Guest Interactions
Molecular recognition is a fundamental concept in supramolecular chemistry, referring to the specific binding of a guest molecule to a complementary host molecule. In the context of chiral amine hydrochlorides, the positively charged ammonium (B1175870) group and the stereochemistry of the chiral center are key features for recognition by host molecules.
Chiral amine hydrochlorides, existing as ammonium salts, are excellent guests for various macrocyclic hosts, such as crown ethers, calixarenes, and cyclodextrins. rsc.org The binding is primarily driven by the interaction of the ammonium group with the electron-rich cavity of the macrocycle. The selectivity of this binding is influenced by factors like the size and shape complementarity between the host's cavity and the guest. mdpi.com
For instance, 18-crown-6 (B118740) ethers are well-known for their ability to complex primary ammonium ions. mdpi.com The cavity size of 18-crown-6 is ideally suited to accommodate the -NH3+ group, allowing for the formation of multiple hydrogen bonds. The alkyl substituents of the chiral amine, such as the 2-methylpentan group in (3S)-2-methylpentan-3-amine, would be positioned to interact with the periphery of the macrocycle or substituents on the host, further influencing the stability and selectivity of the complex.
Chiral macrocycles, those possessing inherent chirality, are of particular interest for the recognition of chiral amines. rsc.org These hosts can exhibit different binding affinities for the two enantiomers of a chiral amine, a phenomenon known as chiral discrimination. nih.gov For example, chiral crown ethers incorporating binaphthyl units have been successfully employed for the enantioselective recognition of primary amines. nih.gov
| Host | Guest (Chiral Amine Salt) | Solvent | Ka (M⁻¹) | Enantioselectivity (Ka(R)/Ka(S)) |
|---|---|---|---|---|
| (R,R)-Di-tert-butyl-18-crown-6 | (R)-α-Phenylethylammonium perchlorate | CDCl₃ | 5600 | 2.8 |
| (R,R)-Di-tert-butyl-18-crown-6 | (S)-α-Phenylethylammonium perchlorate | CDCl₃ | 2000 | |
| Chiral Resorc rsc.orgarene | (R)-1-(1-Naphthyl)ethylammonium iodide | CDCl₃ | Not Reported | Observed |
| (S)-BINOL-based Chiral Receptor | (S)-Mandelate | MeCN | High | High |
| (S)-BINOL-based Chiral Receptor | (R)-Mandelate | MeCN | Low |
This table presents representative data from the literature on similar systems to illustrate the concept of selective binding and enantioselectivity. Specific data for (3S)-2-methylpentan-3-amine hydrochloride is not available.
The stability of host-guest complexes involving chiral amine hydrochlorides is governed by a combination of non-covalent interactions. researchgate.net
Hydrogen Bonding: This is a primary driving force in the complexation of ammonium ions by crown ethers and other oxygen-rich macrocycles. The protons of the -NH3+ group act as hydrogen bond donors, interacting with the lone pairs of the oxygen atoms in the macrocycle's cavity. rsc.org
Electrostatic Interactions: The ion-dipole interaction between the positively charged ammonium ion and the polar macrocyclic host significantly contributes to the binding energy.
CH-π Interactions: In cases where the host contains aromatic moieties, weak hydrogen bonds between the C-H bonds of the guest and the π-electron cloud of the aromatic ring can provide additional stabilization.
The interplay of these forces dictates the geometry and stability of the resulting supramolecular complex. mdpi.com
Chiral Recognition Phenomena in Solution and Solid States
Chiral recognition is a process where a chiral host molecule selectively binds to one enantiomer of a chiral guest over the other. This is a critical aspect of supramolecular chemistry with applications in enantioseparation and chiral sensing.
The ability of a chiral host to discriminate between enantiomers of a chiral guest, such as this compound, relies on the formation of diastereomeric host-guest complexes with different stabilities. nih.gov For effective chiral recognition, a three-point interaction model is often invoked, where at least three points of interaction between the host and guest are necessary, with at least one being stereochemically dependent.
In the case of a chiral crown ether interacting with a chiral amine hydrochloride, these interactions could involve:
Hydrogen bonding between the ammonium group and the crown ether oxygens.
Steric repulsion between a substituent on the guest and a chiral barrier on the host.
A favorable interaction (e.g., hydrophobic or van der Waals) between another substituent on the guest and a specific region of the host.
The difference in the free energy of formation (ΔΔG) between the two diastereomeric complexes determines the degree of enantioselectivity. rsc.org
Chirality can be transferred from a chiral molecule to an achiral one within a supramolecular assembly. For instance, the binding of a chiral amine hydrochloride can induce a chiral conformation in an otherwise achiral and flexible macrocyclic host. rsc.org This induced chirality can often be detected by techniques such as circular dichroism (CD) spectroscopy.
Furthermore, chiral amines can act as triggers for the self-assembly of achiral molecules into chiral superstructures. rsc.org The chiral information from the amine is transferred to the larger assembly, dictating the handedness of the resulting helical or twisted structures. This process, known as the "sergeants-and-soldiers" principle, where a small amount of a chiral molecule (the sergeant) can direct the chirality of a much larger population of achiral molecules (the soldiers), is a fascinating aspect of supramolecular chirality. nih.gov
Self-Assembly and Ordered Architectures
Self-assembly is the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. Chiral molecules, including chiral amine hydrochlorides, can play a significant role in directing the formation of complex and functional supramolecular architectures.
In the solid state, chiral amine hydrochlorides can form crystalline structures where the molecules are arranged in a specific, repeating pattern. The crystal packing is determined by a combination of hydrogen bonding between the ammonium ions and chloride anions, as well as van der Waals interactions between the alkyl chains. The chirality of the amine can lead to the formation of non-centrosymmetric crystal structures with interesting physical properties. The study of these crystalline architectures provides valuable information about the preferred intermolecular interactions and packing motifs. mdpi.com
Formation of Supramolecular Aggregates and Assemblies
The formation of supramolecular aggregates and assemblies from chiral amine hydrochlorides is a phenomenon driven by a combination of non-covalent interactions, primarily hydrogen bonding, in which the ammonium group (R-NH3+) acts as a hydrogen bond donor and the chloride anion (Cl-) serves as an acceptor. These interactions lead to the self-assembly of individual molecules into well-ordered, higher-order structures. The chirality of the amine plays a crucial role in directing the handedness of these assemblies, a process known as chirality transfer, which can lead to the formation of helical or other complex chiral architectures.
The process of forming these aggregates can be influenced by various factors, including solvent polarity, temperature, and the presence of other molecules that can co-crystallize. The interplay of these factors can lead to polymorphism, where the same compound can crystallize into different supramolecular arrangements with distinct physical properties.
Interactive Data Table: Key Interactions in Chiral Amine Hydrochloride Supramolecular Assemblies
| Interaction Type | Donor | Acceptor | Role in Aggregation | Typical Distance (Å) |
| Hydrogen Bonding | R-NH3+ | Cl- | Primary driving force for assembly | 2.9 - 3.5 |
| Hydrogen Bonding | R-NH3+ | R-NH2 (neutral) | Can occur in partially neutralized systems | 2.7 - 3.2 |
| van der Waals Forces | Alkyl Chains | Alkyl Chains | Stabilize the overall packing | Varies |
| Electrostatic Interactions | R-NH3+ | Cl- | Contribute to lattice energy | Varies |
Influence on Spatial Distribution and Nanoporous Materials
The defined supramolecular structures formed by chiral amine hydrochlorides can have a significant influence on the spatial distribution of molecules in the solid state. The chirality inherent in the building block, such as this compound, can be transferred to the macroscopic level, resulting in chiral spaces and channels within the crystal lattice. This controlled spatial arrangement is of considerable interest in the field of crystal engineering, where the goal is to design and synthesize functional solid-state architectures.
The formation of predictable, ordered assemblies makes chiral amine hydrochlorides potential candidates for use as structure-directing agents or templates in the synthesis of nanoporous materials. In this context, the chiral amine hydrochloride can organize around inorganic or organic frameworks during their formation, and upon its subsequent removal, leave behind a porous structure with a chiral internal surface. The specific size, shape, and chirality of the pores would be dictated by the supramolecular assembly of the amine hydrochloride template.
While the application of this compound specifically in the creation of nanoporous materials is not detailed in available research, the principles of using chiral organic molecules as templates are well-established. The ability of such compounds to form predictable hydrogen-bonded networks is key to imprinting chirality onto the resulting material, which can have applications in enantioselective separations, catalysis, and sensing. The spatial arrangement of the methyl and ethyl groups on the chiral center of (3S)-2-methylpentan-3-amine would be expected to create a unique chiral environment if used as a template.
Interactive Data Table: Potential Influence of this compound in Materials Science
| Property | Influence of Supramolecular Assembly | Potential Application Area |
| Chirality Transfer | Creation of chiral voids and channels | Enantioselective separations |
| Spatial Distribution | Templating of ordered porous structures | Asymmetric catalysis |
| Crystal Packing | Control over material density and porosity | Gas storage and separation |
| Intermolecular Interactions | Host-guest chemistry within porous frameworks | Chiral sensing |
Theoretical and Computational Investigations of 3s 2 Methylpentan 3 Amine Hydrochloride
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are essential for mapping the potential energy surface (PES) of a molecule. libretexts.orgwikipedia.orglongdom.org The PES describes the energy of a molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. libretexts.orgmuni.cz
The conformational landscape of (3S)-2-methylpentan-3-amine is defined by the rotation around its single bonds, primarily the C2-C3 and C3-N bonds. Due to steric hindrance between the isopropyl group, the ethyl group, and the amine group, only specific staggered conformations (rotamers) are energetically favorable. Quantum mechanical calculations, typically using Density Functional Theory (DFT), can predict the relative energies of these conformers.
The three most stable staggered conformations, often referred to as anti-periplanar, syn-clinal (or gauche), are determined by the dihedral angles of the carbon backbone. For (3S)-2-methylpentan-3-amine, the lowest energy conformation is typically one that minimizes steric clash between the bulky isopropyl and ethyl groups. Theoretical calculations for analogous small alkylamines show that the energy differences between these rotamers are generally in the range of 1-5 kcal/mol.
Below is a representative data table of the calculated relative energies for the most stable conformers of the (3S)-2-methylpentan-3-ammonium cation in the gas phase. The energies are calculated relative to the most stable conformer (Conf-1).
| Conformer | Description of Key Dihedral Angle (C2-C3-C4-C5) | Relative Energy (ΔE, kcal/mol) | Boltzmann Population at 298 K (%) |
|---|---|---|---|
| Conf-1 | Anti (~180°) | 0.00 | 75.8 |
| Conf-2 | Gauche+ (~60°) | 1.25 | 13.5 |
| Conf-3 | Gauche- (~-60°) | 1.50 | 10.7 |
This table presents hypothetical, yet scientifically plausible, data based on conformational analyses of similar chiral amines.
The presence of a solvent can significantly alter the conformational preferences of a molecule. aps.orgnih.gov For (3S)-2-methylpentan-3-amine hydrochloride, an ionic compound, polar solvents play a crucial role in stabilizing the charged ammonium (B1175870) group and the chloride counter-ion through solvation. Molecular dynamics simulations using explicit solvent models can elucidate these effects. easychair.orgupc.edu
In non-polar solvents, the hydrochloride salt may exist as tight ion pairs or larger aggregates to minimize unfavorable interactions. In polar protic solvents like water or methanol, the ammonium cation and chloride anion are well-solvated through hydrogen bonding, leading to dissociation. researchgate.net This strong solvation can alter the relative energies of the conformers. For instance, a conformation that allows for more favorable solvent organization might become more populated, even if it is slightly higher in energy in the gas phase. upc.edu
The following table illustrates the hypothetical shift in conformational populations in different solvents, as would be predicted by MD simulations.
| Solvent | Dielectric Constant (ε) | Conf-1 Population (%) | Conf-2 Population (%) | Conf-3 Population (%) |
|---|---|---|---|---|
| Gas Phase | 1 | 75.8 | 13.5 | 10.7 |
| Chloroform | 4.8 | 70.1 | 18.2 | 11.7 |
| Methanol | 32.7 | 65.5 | 21.0 | 13.5 |
| Water | 80.1 | 62.3 | 23.4 | 14.3 |
This table contains representative data illustrating expected trends in solvent effects on conformational equilibria for a small ammonium salt.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are indispensable for studying reaction mechanisms, allowing for the characterization of transition states and the prediction of reaction outcomes. nih.govchemrxiv.org For a chiral amine like (3S)-2-methylpentan-3-amine, these methods can explain the origins of stereoselectivity in its synthesis.
The synthesis of (3S)-2-methylpentan-3-amine can be achieved through stereoselective methods such as the asymmetric reductive amination of 2-methylpentan-3-one. acs.orgacs.org DFT calculations can be used to model the reaction pathway, identifying the key transition states that determine the stereochemical outcome. researchgate.netresearchgate.net
In a typical asymmetric hydrogenation of an imine intermediate, the hydride transfer from a chiral catalyst to the imine's prochiral carbon is the stereodetermining step. rsc.org Computational modeling can compare the activation energies (ΔG‡) for the transition states leading to the (S) and (R) products. The favored pathway will have a lower activation energy. These calculations often reveal that the stereoselectivity arises from specific non-covalent interactions, such as hydrogen bonds or steric repulsion, between the substrate and the chiral catalyst in the transition state. nih.gov
By calculating the energy difference between the diastereomeric transition states (ΔΔG‡), it is possible to predict the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction using the relationship ΔΔG‡ = -RT ln(er), where 'er' is the enantiomeric ratio.
For the asymmetric reduction of the imine derived from 2-methylpentan-3-one, DFT calculations could provide the activation free energies for the formation of the (S) and (R) enantiomers.
| Catalyst System | Transition State | ΔG‡ (kcal/mol) | ΔΔG‡ (R-S) (kcal/mol) | Predicted ee (%) |
|---|---|---|---|---|
| Chiral Catalyst A | TS-(S) | 15.2 | 2.1 | 97.0 (S) |
| TS-(R) | 17.3 | |||
| Chiral Catalyst B | TS-(S) | 16.8 | 1.5 | 92.4 (S) |
| TS-(R) | 18.3 |
This table provides hypothetical but realistic activation energy values derived from principles of asymmetric catalysis modeling for similar ketone reduction reactions. nih.govresearchgate.net
Modeling of Intermolecular Interactions in Supramolecular Systems
This compound can participate in supramolecular chemistry through non-covalent interactions. The ammonium group is an excellent hydrogen bond donor, and the alkyl groups can engage in van der Waals and hydrophobic interactions. Computational modeling helps to quantify these interactions, which are fundamental to molecular recognition and self-assembly processes. gatech.edu
Energy decomposition analysis (EDA) is a computational technique used to break down the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. escholarship.org This can be applied to model the interaction of the (3S)-2-methylpentan-3-ammonium cation with a host molecule, such as a crown ether or a cyclodextrin, or with biologically relevant receptors.
Such studies can reveal, for example, that the binding is primarily driven by electrostatic interactions (hydrogen bonds) between the -NH3+ group and heteroatoms in the host, with dispersion interactions from the alkyl groups providing additional stability. nih.gov These insights are vital for designing host systems with high affinity and selectivity for this specific chiral amine.
The table below shows a hypothetical energy decomposition analysis for the interaction of the (3S)-2-methylpentan-3-ammonium cation with a model host molecule.
| Energy Component | Interaction Energy (kcal/mol) |
|---|---|
| Electrostatic | -19.5 |
| Exchange-Repulsion | 15.2 |
| Polarization | -4.8 |
| Dispersion | -6.1 |
| Total Interaction Energy | -15.2 |
This table presents plausible interaction energy components for a chiral ammonium guest within a supramolecular host, based on established computational studies of similar systems. escholarship.orgnih.gov
Simulation of Host-Guest Binding and Recognition
Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. Computational simulations are crucial for understanding the thermodynamics and kinetics of these binding events. nih.govnih.gov For this compound acting as a guest, simulations could elucidate how its specific stereochemistry influences its binding affinity and selectivity for a particular host.
Detailed computational studies would typically involve:
Molecular Docking: Predicting the preferred orientation of the guest molecule when it binds to a host's cavity.
Binding Free Energy Calculations: Quantifying the strength of the interaction between the host and guest, which determines the stability of the complex. mdpi.com
Analysis of Intermolecular Forces: Identifying the specific non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that govern the binding process. nih.govmdpi.com
These simulations can screen potential hosts for chiral recognition, a process where a host molecule selectively binds to one enantiomer over another. For (3S)-2-methylpentan-3-amine, this would mean finding a host that preferentially binds this specific stereoisomer.
However, a review of the current scientific literature reveals a lack of specific studies focused on the simulation of host-guest binding and recognition for this compound. While the principles and methods for such investigations are well-established, dedicated research applying them to this particular compound is not publicly available.
Understanding Chiral Self-Assembly Processes
Chiral self-assembly is the spontaneous organization of chiral molecules into ordered structures. mdpi.comresearchgate.net This process is fundamental in biology (e.g., the formation of DNA double helices) and materials science for creating materials with unique optical or electronic properties. mdpi.com The chirality of the constituent molecules can direct the formation of higher-order structures like helices, sheets, or tubes. mdpi.com
Computational modeling of the self-assembly of this compound would aim to understand how individual molecules interact to form larger aggregates. Key aspects to be investigated would include:
Aggregation Dynamics: Simulating how molecules come together from a disordered state to form stable, ordered structures.
Structural Prediction: Determining the most likely and stable three-dimensional arrangements of the assembled molecules.
Role of Chirality: Investigating how the (S)-configuration at the chiral center influences the geometry and properties of the resulting supramolecular structure.
Despite the significant interest in chiral self-assembly, specific computational investigations into the self-assembly processes of this compound have not been reported in the available scientific literature. Theoretical studies on analogous systems demonstrate that intermolecular interactions, solvent effects, and the intrinsic chirality of the molecules are critical factors, but direct research findings for this compound are absent. researchgate.net
Advanced Analytical Methodologies for Research on 3s 2 Methylpentan 3 Amine Hydrochloride
Spectroscopic Characterization for Stereochemical Determination
Spectroscopic methods are powerful, non-destructive tools that probe the molecular structure and stereochemistry of chiral compounds by examining their interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. For (3S)-2-methylpentan-3-amine hydrochloride, ¹H and ¹³C NMR spectra would confirm the connectivity of atoms, verifying the carbon skeleton and the position of the amine group.
However, standard NMR spectroscopy cannot distinguish between enantiomers, as they are isochronous and produce identical spectra. To determine enantiomeric purity, a chiral environment must be introduced to induce diastereomeric differentiation. This is typically achieved by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA). researchgate.netacs.org For a primary amine like (3S)-2-methylpentan-3-amine, reaction with an enantiomerically pure CDA, such as Mosher's acid or α-fluorinated phenylacetic acid, forms a pair of diastereomeric amides. frontiersin.org These diastereomers are no longer mirror images and will exhibit distinct chemical shifts (Δδ) for corresponding nuclei in the NMR spectrum. acs.org The ratio of the integrals of these separated signals directly corresponds to the ratio of the enantiomers, allowing for precise calculation of the enantiomeric excess (ee). researchgate.net In particular, ¹⁹F NMR is highly effective when a fluorine-containing CDA is used, as it often provides a clean spectral window with baseline-separated signals for the resulting diastereomers. acs.org
Table 1: Illustrative ¹H NMR Data for Diastereomeric Amides of a Chiral Amine
| Proton near Chiral Center | Chemical Shift (ppm) - Diastereomer 1 (R,S) | Chemical Shift (ppm) - Diastereomer 2 (S,S) | Chemical Shift Difference (Δδ in ppm) |
| α-H (methine) | 4.85 | 4.95 | 0.10 |
| β-CH₃ (methyl) | 1.22 | 1.18 | 0.04 |
| γ-CH₂ (methylene) | 1.50 | 1.45 | 0.05 |
Note: This table presents hypothetical data to illustrate the principle of chemical shift non-equivalence for diastereomers formed from a chiral amine and a chiral derivatizing agent.
While NMR with a CDA can determine enantiomeric purity, it does not inherently reveal the absolute configuration (AC) of the starting amine. Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are premier chiroptical techniques for the non-ambiguous assignment of the absolute stereochemistry of chiral molecules in solution. acs.orgresearchgate.net These methods measure the differential absorption of left- and right-circularly polarized light. researchgate.net Enantiomers produce mirror-image spectra, meaning the sign of the Cotton effect is directly related to the molecule's absolute configuration. nih.gov
The modern approach to AC determination involves a synergistic combination of experimental spectroscopy and computational chemistry. researchgate.netresearchgate.net The experimental VCD spectrum of an enantiomerically enriched sample of 2-methylpentan-3-amine (B3370821) would be recorded. Concurrently, the theoretical VCD spectrum for a single, known configuration (e.g., the 'S' configuration) is calculated using quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.net A direct comparison between the experimental and the calculated spectra allows for an unambiguous assignment of the absolute configuration. A positive match confirms the assumed configuration, while a mirror-image relationship indicates the opposite configuration. VCD is particularly advantageous as it probes vibrational transitions in the infrared region and does not require the presence of a UV-Vis chromophore, making it suitable for a wide range of molecules, including simple alkylamines. acs.orgnih.gov
Fluorescence spectroscopy offers a highly sensitive method for studying molecular interactions and can be adapted for chiral recognition. nih.gov This technique relies on the use of a chiral fluorescent sensor, a molecule that exhibits a change in its fluorescence properties upon interaction with an analyte. acs.org When a chiral sensor interacts with the enantiomers of (3S)-2-methylpentan-3-amine, it forms two transient diastereomeric complexes. nih.gov
Due to differing spatial arrangements and binding affinities, the fluorescence response of the sensor (e.g., intensity enhancement or quenching) can be different for each enantiomer. nih.gov The magnitude of this differential response, often expressed as an enantioselective fluorescence enhancement ratio, can be correlated with the enantiomeric composition of the amine sample. rsc.org This method is particularly useful in high-throughput screening applications for the rapid analysis of enantiomeric excess in multiple samples. nih.gov
Table 2: Example of Enantioselective Fluorescence Response
| Analyte | Analyte Concentration (equiv.) | Fluorescence Intensity (a.u.) | Enantioselective Enhancement Ratio [(IS - I₀)/(IR - I₀)] |
| Chiral Sensor Only (I₀) | 0 | 100 | - |
| (3S)-2-methylpentan-3-amine | 2.0 | 850 | 10.6 |
| (3R)-2-methylpentan-3-amine | 2.0 | 170 | 10.6 |
Note: This table provides hypothetical data demonstrating how a chiral fluorescent sensor can produce a significantly different fluorescence intensity enhancement upon binding to different enantiomers.
Chromatographic Techniques for Chiral Analysis and Purification
Chromatography is the cornerstone of separation science, and its chiral variants are the most widely used methods for both the analytical determination of enantiomeric purity and the preparative isolation of pure enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is arguably the most effective and prevalent technique for the separation and quantification of enantiomers. yakhak.org The method employs a chiral stationary phase (CSP) that contains a single enantiomer of a chiral selector. The CSP interacts differently with the two enantiomers of the analyte as they pass through the column, forming transient diastereomeric complexes with different energies. sigmaaldrich.com This differential interaction leads to different retention times (tR), allowing for their separation. uma.es
For the analysis of this compound, a variety of CSPs could be screened for optimal separation, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being particularly versatile and effective for a broad range of compounds, including amines. yakhak.orgresearchgate.net Since simple alkylamines lack a UV chromophore, detection can be challenging. This is overcome by pre-column derivatization with a reagent that introduces a chromophore, such as p-toluenesulfonyl chloride, allowing for sensitive UV detection. nih.gov The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 3: Representative Chiral HPLC Separation Parameters
| Parameter | Value |
| Column | Chiralpak AD-H (Amylose derivative) |
| Mobile Phase | Hexane (B92381)/Ethanol with 0.1% Diethylamine (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 228 nm (after derivatization) |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 2.0 |
Note: This table shows typical experimental conditions and expected results for the chiral HPLC analysis of a derivatized chiral amine.
Gas Chromatography (GC) on a chiral column is another powerful technique for enantiomeric separation, particularly for volatile or semi-volatile compounds. chromatographyonline.com Primary amines like 2-methylpentan-3-amine are polar and not sufficiently volatile for direct GC analysis. Therefore, chemical derivatization is a mandatory step to block the polar amine functionality, reduce peak tailing, and increase volatility. sigmaaldrich.comnih.gov
A common approach involves acylation of the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) to form a stable and volatile trifluoroacetyl derivative. wiley.com The derivatized sample is then injected onto a GC equipped with a chiral capillary column. Cyclodextrin-based CSPs are widely used and highly effective for separating the enantiomers of many classes of compounds, including derivatized amines. researchgate.netgcms.cz The two enantiomers will interact differently with the chiral stationary phase, resulting in different elution times and allowing for their quantification.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and stereochemistry, offering a complete picture of the molecule's solid-state conformation and its interactions with neighboring molecules. For chiral compounds such as this compound, X-ray crystallography is indispensable for confirming its absolute configuration and understanding the forces that govern its crystal lattice, which in turn influence its physicochemical properties like solubility and stability.
While specific crystallographic data for this compound is not publicly available in crystallographic databases, we can explore the principles of its structural elucidation through illustrative examples of similar chiral amine hydrochlorides.
Determination of Absolute Configuration in Crystalline Forms
The determination of the absolute configuration of a chiral molecule is a critical aspect of pharmaceutical and chemical research, as enantiomers can exhibit significantly different biological activities. researchgate.net X-ray crystallography is the most reliable method for this purpose, particularly through the use of anomalous dispersion. researchgate.net When X-rays interact with electrons, especially those of heavier atoms, a small phase shift occurs, known as anomalous scattering. thieme-connect.de This effect allows for the differentiation between a crystal structure and its mirror image.
For an enantiomerically pure compound like this compound, the presence of the chlorine atom from the hydrochloride salt is particularly advantageous. researchgate.net Chlorine atoms produce a significant anomalous scattering signal with commonly used X-ray sources (e.g., Cu Kα radiation), which is often sufficient to determine the absolute configuration of the molecule without the need for derivatization with heavier elements. thieme-connect.de
The process involves collecting a complete set of diffraction data and carefully analyzing the intensities of Bijvoet pairs—reflections that are mirror images of each other. In the absence of anomalous scattering, these pairs would have identical intensities. However, the phase shift caused by the chlorine atom leads to small but measurable differences in their intensities. By analyzing these differences, the absolute configuration of the chiral center can be determined. The Flack parameter is a critical value calculated during the final stages of structure refinement; a value close to zero for a given configuration confirms its correctness.
To illustrate the typical crystallographic parameters that would be determined, a hypothetical data table for this compound is presented below, based on common values for similar small organic molecules.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₆ClN |
| Formula Weight | 137.65 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5 |
| b (Å) | 9.8 |
| c (Å) | 12.3 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 784.7 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.16 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
Note: This data is hypothetical and serves for illustrative purposes only.
Analysis of Hydrogen Bonding Networks and Crystal Packing
In a putative crystal structure of this compound, one would expect to observe a network of N-H···Cl hydrogen bonds. Each of the three hydrogen atoms on the protonated amine group can participate in hydrogen bonding with neighboring chloride ions. This typically results in a three-dimensional network that holds the ions together in a stable lattice. The geometry of these hydrogen bonds (i.e., the N···Cl distance and the N-H···Cl angle) provides insight into their strength.
An analysis of the crystal packing would reveal how the chiral molecules arrange themselves in the unit cell. For an enantiomerically pure compound crystallizing in a chiral space group (like the hypothetical P2₁2₁2₁), all molecules in the crystal will have the same stereochemistry. The packing efficiency and the specific arrangement of the molecules can influence the material's physical properties.
Hypothetical Hydrogen Bond Geometry for this compound
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
|---|---|---|---|---|
| N-H1···Cl | 0.91 | 2.25 | 3.16 | 175 |
| N-H2···Cl | 0.91 | 2.30 | 3.20 | 170 |
Note: This data is hypothetical and serves for illustrative purposes only, representing typical geometries for N-H···Cl hydrogen bonds.
Q & A
Q. Table 1: Example Reaction Parameters from Similar Syntheses
| Parameter | Value/Description | Source |
|---|---|---|
| Reaction Temperature | 0–25°C (Grignard addition) | |
| HCl Concentration | 4 M (in dioxane) | |
| Crystallization Solvent | Methanol/diethyl ether (1:3 v/v) |
Basic: What spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks. Use space group analysis (e.g., non-centrosymmetric P2₁2₁2₁) to confirm chirality .
- NMR Spectroscopy : Analyze - and -NMR for amine proton shifts (δ ~2.5–3.5 ppm) and methyl group splitting patterns .
- Polarimetry : Measure specific rotation to verify enantiomeric excess (e.g., values) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for hydrochloride salts of chiral amines?
Methodological Answer:
Contradictions may arise from dynamic proton exchange or solvent effects. Strategies include:
- Variable-Temperature NMR : Suppress exchange broadening by cooling samples (e.g., to –40°C) to resolve split signals .
- DFT Calculations : Compare experimental NMR shifts with computed values for different conformers .
- Complementary Techniques : Validate X-ray-derived hydrogen-bonding motifs with IR spectroscopy (O–H/N–H stretches) .
Advanced: How do hydrogen-bonding networks in this compound influence its stability and solubility?
Methodological Answer:
Hydrogen bonds between the ammonium ion () and chloride () dictate physicochemical properties:
- Stability : Tridentate H-bonding (N–H···Cl) creates a rigid lattice, reducing hygroscopicity .
- Solubility : Polar layers with H₂O/Cl⁻ interactions enhance aqueous solubility, while non-polar alkyl groups reduce solubility in organic solvents .
Q. Table 2: H-Bond Geometry in Related Amine Hydrochlorides
| Donor-Acceptor | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| N–H···Cl | 2.85–3.10 | 160–175 | |
| O–H (H₂O)···Cl | 3.05 | 165 |
Advanced: What methodological approaches are recommended for developing HPLC/LC-MS methods to quantify trace impurities in chiral amine hydrochlorides?
Methodological Answer:
- Column Selection : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation .
- Mobile Phase : Optimize pH (e.g., 3.0 with formic acid) to suppress amine protonation and improve peak symmetry .
- MS Detection : Employ ESI+ mode with m/z 100–300 scanning for parent ions and fragment analysis (e.g., loss of HCl at 36 Da) .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (pH < 2 in solution) .
- Spill Management : Neutralize with sodium bicarbonate and collect solids via vacuum filtration .
- Storage : Keep in airtight containers with desiccants to prevent deliquescence .
Advanced: How can computational modeling (e.g., molecular docking) predict the biological activity of (3S)-2-methylpentan-3-amine derivatives?
Methodological Answer:
- Ligand Preparation : Generate 3D conformers of the amine hydrochloride using software like Schrödinger Maestro .
- Target Selection : Dock against receptors with amine-binding pockets (e.g., GPCRs or ion channels) .
- Binding Affinity : Calculate ΔG values using MM-GBSA to rank derivatives for in vitro testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
